molecular formula C13H11ClN4O B1417345 6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096925-96-0

6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417345
CAS No.: 1096925-96-0
M. Wt: 274.7 g/mol
InChI Key: PCTDFQCJUHZHNV-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and an ethoxyphenyl group at the 3rd position. It has a molecular formula of C13H11ClN4O and a molecular weight of 274.71 g/mol .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various downstream effects. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant enzymes, providing a protective effect against oxidative stress.

Molecular Mechanism

At the molecular level, 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This inhibition can lead to a decrease in the production of certain metabolites, affecting cellular functions. Additionally, this compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine in animal models have been studied extensively. Different dosages can lead to varying outcomes, with low doses often showing beneficial effects, such as reduced inflammation and oxidative stress . At higher doses, toxic effects can be observed, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical metabolic pathways and enzymes.

Metabolic Pathways

6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and the levels of specific metabolites. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as it can lead to changes in drug metabolism and efficacy.

Transport and Distribution

Within cells and tissues, 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and ability to form hydrogen bonds.

Subcellular Localization

The subcellular localization of 6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is critical for its activity. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules, influencing their function and leading to various cellular responses.

Preparation Methods

Chemical Reactions Analysis

6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-2-19-10-6-4-3-5-9(10)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTDFQCJUHZHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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